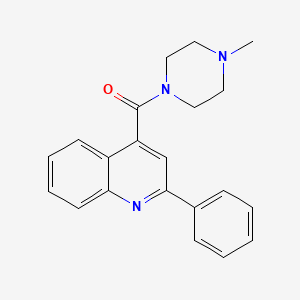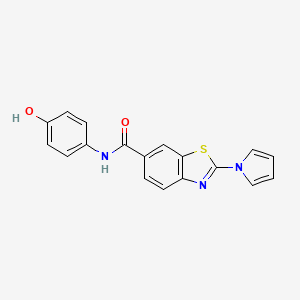
Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ are benzene rings .
Méthodes De Préparation
The synthesis of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- involves several steps. One common synthetic route includes the reaction of 4-methyl-1-piperazine with 2-phenyl-4-quinolinecarboxylic acid under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or quinoline moieties are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- can be compared with other similar compounds, such as:
(2-Methylphenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
(4-Methylphenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone: Another similar compound with variations in the substitution pattern.
The uniqueness of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- lies in its specific substitution pattern and the resulting biological activities and chemical properties.
Propriétés
Formule moléculaire |
C21H21N3O |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C21H21N3O/c1-23-11-13-24(14-12-23)21(25)18-15-20(16-7-3-2-4-8-16)22-19-10-6-5-9-17(18)19/h2-10,15H,11-14H2,1H3 |
Clé InChI |
XCLDAWLSNSXIJG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14956870.png)


![(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14956892.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956898.png)
![7'-[(2,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14956904.png)
![N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide](/img/structure/B14956930.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14956942.png)

![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956954.png)
![3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956958.png)
![3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956961.png)
![7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one](/img/structure/B14956962.png)

